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molecular formula C11H11N3 B8472554 3'-Methyl-[4,4'-bipyridin]-3-amine

3'-Methyl-[4,4'-bipyridin]-3-amine

Cat. No. B8472554
M. Wt: 185.22 g/mol
InChI Key: LUKUWSMMPVBEPP-UHFFFAOYSA-N
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Patent
US09340546B2

Procedure details

[3-(tert-butoxycarbonylamino)-4-pyridyl]boronic acid (100 mg, 0.4201 mmol), palladium; triphenylphosphane (48.55 mg, 0.04201 mmol), 4-bromo-3-methyl-pyridine (113.9 mg, 0.5461 mmol), K3PO4 (630.0 μL of 2 M, 1.260 mmol), in dioxane (4.000 mL) was heated at 130° C. for 30 min in a MW. The reaction mixture was partitioned between water and DCM. Combined organic extract was dried and concentrated in vacuo. The residue was dissolved in DCM (10 mL) and TFA (2 mL) was added. After 1 h, the reaction mixture was concentrated in vacuo. The residue was loaded on a SCX column, washed with MeOH. The product was eluted with a 2M NH3 in MeOH., filtrate was concentrated in vacuo yielding 3′-methyl-[4,4′-bipyridin]-3-amine that was used in next reaction w/o further purification (90 mg). MS (ES+) 172.1.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
48.55 mg
Type
reactant
Reaction Step Two
Quantity
113.9 mg
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
630 μL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([NH:8][C:9]1[CH:10]=[N:11][CH:12]=[CH:13][C:14]=1B(O)O)=O)(C)(C)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.Br[C:38]1[CH:43]=[CH:42][N:41]=[CH:40][C:39]=1[CH3:44].[O-]P([O-])([O-])=O.[K+].[K+].[K+]>O1CCOCC1.[Pd]>[CH3:44][C:39]1[CH:40]=[N:41][CH:42]=[CH:43][C:38]=1[C:14]1[CH:13]=[CH:12][N:11]=[CH:10][C:9]=1[NH2:8] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1C=NC=CC1B(O)O
Step Two
Name
Quantity
48.55 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
113.9 mg
Type
reactant
Smiles
BrC1=C(C=NC=C1)C
Name
K3PO4
Quantity
630 μL
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between water and DCM
EXTRACTION
Type
EXTRACTION
Details
Combined organic extract
CUSTOM
Type
CUSTOM
Details
was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM (10 mL)
ADDITION
Type
ADDITION
Details
TFA (2 mL) was added
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
WASH
Type
WASH
Details
washed with MeOH
WASH
Type
WASH
Details
The product was eluted with a 2M NH3 in MeOH
CONCENTRATION
Type
CONCENTRATION
Details
, filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C=NC=CC1C1=C(C=NC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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